Methyl 2-amino-2-(1,1-dioxothiolan-3-yl)acetate;hydrochloride
CAS No.: 2470440-79-8
Cat. No.: VC4380723
Molecular Formula: C7H14ClNO4S
Molecular Weight: 243.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2470440-79-8 |
|---|---|
| Molecular Formula | C7H14ClNO4S |
| Molecular Weight | 243.7 |
| IUPAC Name | methyl 2-amino-2-(1,1-dioxothiolan-3-yl)acetate;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO4S.ClH/c1-12-7(9)6(8)5-2-3-13(10,11)4-5;/h5-6H,2-4,8H2,1H3;1H |
| Standard InChI Key | TWMFKXJPLKFRDC-UHFFFAOYSA-N |
| SMILES | COC(=O)C(C1CCS(=O)(=O)C1)N.Cl |
Introduction
Methyl 2-amino-2-(1,1-dioxothiolan-3-yl)acetate;hydrochloride is a sulfur-containing organic compound with a molecular formula of C₇H₁₄ClNO₄S and a molecular weight of approximately 243.71 g/mol . This compound is characterized by its unique dioxo thiolane structure, which contributes to its chemical reactivity and potential biological activities. It is typically encountered as a white crystalline solid and is soluble in water, making it suitable for various applications in biochemical research and pharmaceuticals.
Synthesis and Preparation
The synthesis of Methyl 2-amino-2-(1,1-dioxothiolan-3-yl)acetate;hydrochloride typically involves a multi-step process. Although specific synthesis protocols for this compound are not widely detailed in the literature, similar compounds often involve reactions that form the dioxo thiolane ring and subsequent functionalization with amino and acetate groups.
Biological Activities and Applications
While specific biological activities of Methyl 2-amino-2-(1,1-dioxothiolan-3-yl)acetate;hydrochloride are not extensively documented, compounds with similar structures often exhibit potential in biochemical research due to their unique chemical features. The dioxo thiolane structure can contribute to antioxidant properties or interactions with biological targets, which may be relevant in pharmaceutical applications.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Methyl 2-amino-2-(1,1-dioxothiolan-3-yl)acetate;hydrochloride | C₇H₁₄ClNO₄S | Dioxo thiolane, amino, and acetate groups | Presence of hydrochloride salt |
| 2-Amino-2-(1,1-dioxo-thiolan)acetic Acid | C₇H₁₃NO₄S | Contains amino and dioxo groups | Lacks methyl substitution and hydrochloride salt |
| Methyl 2-(1,1-dioxo-thiolane)acetate | C₇H₁₄O₄S | Ester derivative | Different functional group at the nitrogen |
Research Findings and Future Directions
Research on Methyl 2-amino-2-(1,1-dioxothiolan-3-yl)acetate;hydrochloride is limited, but its structural features suggest potential applications in biochemical research. Further studies could explore its interactions with biological targets and its potential antioxidant or pharmacological activities. The compound's solubility and chemical stability make it a candidate for in vitro studies aimed at understanding its biological effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume